Nitrocyclopentane
CAS No.: 2562-38-1
Cat. No.: VC3716135
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2562-38-1 |
|---|---|
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | nitrocyclopentane |
| Standard InChI | InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 |
| Standard InChI Key | CJSZWOGCKKDSJG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)[N+](=O)[O-] |
| Canonical SMILES | C1CCC(C1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Basic Properties
Nitrocyclopentane (C₅H₉NO₂) features a five-membered cyclopentane ring with a nitro group (-NO₂) directly attached to one of the carbon atoms. This structural arrangement creates a secondary nitroalkane with distinct chemical and physical properties. The compound's CAS registry number is 2562-38-1, providing a standardized identification for research and regulatory purposes.
The molecular structure of nitrocyclopentane balances ring strain with molecular stability, making it an interesting subject for studying the effects of cyclic constraints on reactivity patterns. Unlike smaller ring systems such as nitrocyclopropane, nitrocyclopentane exhibits moderate ring strain while maintaining reasonable stability.
Physical and Chemical Properties
Nitrocyclopentane possesses several distinctive physical and chemical characteristics that influence its behavior in various chemical environments. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of Nitrocyclopentane
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | Nitrocyclopentane |
| CAS Number | 2562-38-1 |
| Physical State | Liquid at room temperature |
| Structure | Five-membered ring with attached nitro group |
The presence of the nitro group significantly affects the electronic distribution within the molecule. Research indicates that electron density shifts occur between the C-C bonds in the ring and the C-NO₂ bond. Specifically, the C-C bonds in the ring lose electron density while the C-NO₂ bond gains density, resulting in weakened ring strain but strengthened C-NO₂ bonding.
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the molecular behavior of nitrocyclopentane. Resonance Raman spectroscopy has been particularly informative for characterizing this compound. Studies have obtained B-band resonance Raman spectra of nitrocyclopentane in both vapor phase and cyclohexane solution. These spectra demonstrate most of their intensity in the nominal NO₂ symmetry stretch progression .
The spectroscopic profile of nitrocyclopentane reveals important information about its vibrational modes and electronic transitions, which can be correlated with its structural features and reactivity patterns. These spectroscopic signatures provide a fingerprint for identifying and studying this compound in various chemical contexts .
| Property | Nitrocyclopropane | Nitrocyclopentane | Nitrocyclohexane |
|---|---|---|---|
| Ring Size | 3-membered | 5-membered | 6-membered |
| Ring Strain | High | Moderate | Low |
| Reactivity | Higher | Moderate | Lower |
| Stability | Lower | Moderate | Higher |
Chemical Reactivity and Transformations
Nitrocyclopentane exhibits chemical behavior characteristic of secondary nitroalkanes, influenced by its cyclic structure. The nitro group serves as a versatile functional handle for various transformations, enabling the compound to participate in multiple reaction pathways.
Reduction Reactions
The nitro group in nitrocyclopentane can undergo reduction to form cyclopentylamine. This transformation typically employs hydrogen gas with an appropriate catalyst, such as palladium on carbon (Pd/C). The reduction process represents a valuable method for converting nitrocyclopentane into nitrogen-containing derivatives with different functional properties.
Oxidation Reactions
Oxidation of nitrocyclopentane can yield various products depending on the oxidizing agents and conditions employed. The nitro group may undergo oxidative transformations, potentially leading to the formation of nitrocyclopentanone or other oxidized derivatives.
Substitution Reactions
Nitrocyclopentane can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups. These transformations expand the synthetic utility of nitrocyclopentane as a building block for accessing diverse cyclopentane derivatives.
Spectroscopic Research Findings
Spectroscopic analysis has contributed significantly to our understanding of nitrocyclopentane's molecular behavior and electronic properties. Research has focused particularly on resonance Raman spectroscopy to elucidate the vibrational characteristics of this compound.
Resonance Raman Spectroscopy
Scientific investigations have produced B-band resonance Raman spectra of nitrocyclopentane in both vapor state and cyclohexane solution. These studies reveal that the spectra exhibit predominant intensity in the nominal NO₂ symmetry stretch progression. Such spectroscopic data provide valuable insights into the molecule's electronic structure and bonding characteristics .
The comparison between vapor-phase and solution spectra offers understanding of how solvation affects the electronic and vibrational properties of nitrocyclopentane. These spectroscopic investigations contribute to the broader understanding of nitroalkanes and their behavior in different environments .
Structural Influence on Properties
Ring Strain Considerations
Unlike smaller ring systems such as nitrocyclopropane, nitrocyclopentane exhibits moderate ring strain that significantly impacts its chemical behavior. This structural characteristic makes nitrocyclopentane uniquely valuable for studying how ring size affects the properties of nitro compounds. The balance between ring strain and stability in nitrocyclopentane provides a useful benchmark for comparing cyclic nitro compounds of varying ring sizes.
Intermolecular Interactions
Research Applications
Nitrocyclopentane serves as a valuable model compound for investigating various chemical phenomena, including ring strain effects, nitro group reactivity, and cyclic structure influences on molecular properties.
Synthetic Intermediates
As a functionalized cyclopentane derivative, nitrocyclopentane can serve as an intermediate in the synthesis of more complex molecules. The nitro group provides a versatile handle for further transformations, making nitrocyclopentane useful in developing synthetic routes to various cyclopentane-containing target compounds.
Spectroscopic Reference
The well-characterized spectroscopic properties of nitrocyclopentane make it valuable as a reference compound for studying other nitroalkanes. The B-band resonance Raman spectra, in particular, provide benchmark data for comparing related molecules and investigating how structural variations affect spectroscopic signatures .
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